N-(4-methoxybenzyl)methanesulfonamide

Vue d'ensemble

Description

“N-(4-methoxybenzyl)methanesulfonamide” is a chemical compound with the CAS Number: 42060-31-1 . It has a molecular weight of 215.27 .

Synthesis Analysis

The synthesis of “N-(4-methoxybenzyl)methanesulfonamide” involves various chemical reactions. For instance, one approach involves the use of a diazo reagent, 1-diazo-N,N-bis(4-methoxybenzyl)methanesulfonamide, which enables access to a range of azole-based primary sulfonamides via [3+2] cycloaddition followed by protecting group removal .Molecular Structure Analysis

The molecular structure of “N-(4-methoxybenzyl)methanesulfonamide” is represented by the formula C9H13NO3S . The average mass is 215.269 Da and the monoisotopic mass is 215.061615 Da .Chemical Reactions Analysis

The chemical reactions involving “N-(4-methoxybenzyl)methanesulfonamide” are complex and can vary based on the specific context. For example, it can be involved in [3+2] cycloaddition reactions .Physical And Chemical Properties Analysis

“N-(4-methoxybenzyl)methanesulfonamide” is a powder that is stored at room temperature . It has a melting point of 96-97 degrees Celsius .Applications De Recherche Scientifique

Synthesis of Thiosemicarbazone Derivatives

N-(4-methoxybenzyl)methanesulfonamide is used in the synthesis of thiosemicarbazone derivatives . These derivatives are obtained by the condensation of N-(4-methoxybenzyl)thiosemicarbazide and 1,4-hydroxy-3-methoxyphenyl)ethan-1-one .

Formation of Ruthenium (II)-p-cymene Complexes

The thiosemicarbazones obtained from N-(4-methoxybenzyl)methanesulfonamide can react with [Ru 2 Cl 2 (μ-Cl) 2 (η 6 - p -cymene) 2] to form Ruthenium (II)-p-cymene complexes . These complexes are cationic and can be isolated as solid chloride and trifluoromethylsulfate (TfO) salts .

Cytotoxicity Studies

The Ruthenium (II)-p-cymene complexes formed from N-(4-methoxybenzyl)methanesulfonamide have been studied for their cytotoxicity . They have shown efficacy in inhibiting cell growth against the NCI-H460, A549, and MDA-MB-231 lines .

Redox Behavior Analysis

The redox behavior of the ligands and complexes derived from N-(4-methoxybenzyl)methanesulfonamide has been evaluated using cyclic voltammetry .

Synthesis of N-(2-cyano-4-iodo-phenyl)-N-(4-methoxy-benzyl)-methane-sulfonamide

N-(4-methoxybenzyl)methanesulfonamide is used in the synthesis of N-(2-cyano-4-iodo-phenyl)-N-(4-methoxy-benzyl)-methane-sulfonamide .

Orientations Futures

“N-(4-methoxybenzyl)methanesulfonamide” and related compounds have potential applications in the development of novel, isoform-selective inhibitors of carbonic anhydrase . This new synthetic strategy to access azole-based primary sulfonamides will support the discovery of novel, isoform-selective inhibitors of carbonic anhydrase within the poorly explored azole chemical space .

Mécanisme D'action

- By binding to GSTA1, this compound modulates its activity and influences cellular detoxification pathways .

- Downstream effects may include altered drug efficacy, susceptibility to oxidative stress, and potential toxicity .

- Cellular effects may include changes in drug response, oxidative stress resilience, and overall homeostasis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Propriétés

IUPAC Name |

N-[(4-methoxyphenyl)methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-13-9-5-3-8(4-6-9)7-10-14(2,11)12/h3-6,10H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFSFIXASTARXSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404830.png)

![ethyl 2-[4-(benzyloxy)-3-ethoxybenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404831.png)

![ethyl 2-(4-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404834.png)

![ethyl 2-(3-bromobenzylidene)-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404837.png)

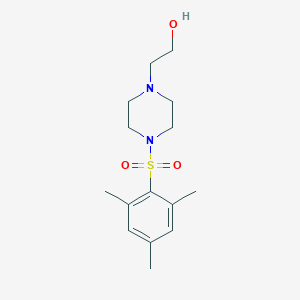

![2-[4-(4-Nitrobenzenesulfonyl)piperazin-1-yl]ethanol](/img/structure/B404838.png)

![1-[(2-Bromophenyl)carbonyl]-2-methylpiperidine](/img/structure/B404839.png)

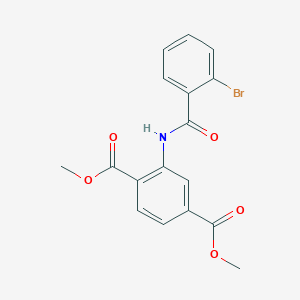

![Dimethyl 2-{[(2,4-dichlorophenyl)carbonyl]amino}benzene-1,4-dicarboxylate](/img/structure/B404846.png)

![Propyl 4-[(2,4-dichlorobenzoyl)amino]benzoate](/img/structure/B404847.png)